
1-Methyl-3-piperazin-1-ylquinoxalin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-piperazin-1-ylquinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique structural features and promising pharmacological properties.
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-piperazin-1-ylquinoxalin-2-one typically involves the functionalization of quinoxalin-2-one derivatives. One common method is the alkylation of quinoxalin-2-one with appropriate alkylating agents under controlled conditions. For instance, the direct functionalization of quinoxalin-2-one with alkanes using di-tert-butyl peroxide as an alkoxyl radical mediator has been reported . This method allows for selective alkylation, providing a practical route to access the desired compound.
Industrial production methods often involve optimizing reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the reaction and minimize by-products.
Analyse Chemischer Reaktionen
1-Methyl-3-piperazin-1-ylquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to its corresponding dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced or modified using different nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis protocols.
Industry: It is used in the development of agrochemicals and other industrial applications due to its versatile chemical properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-piperazin-1-ylquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-piperazin-1-ylquinoxalin-2-one can be compared with other quinoxaline derivatives, such as 2-methyl-3-piperazin-1-ylquinoxaline . While both compounds share a similar core structure, the presence of different substituents can significantly alter their biological activities and chemical properties. The unique structural features of this compound contribute to its distinct pharmacological profile, making it a valuable compound for further research and development.
Similar Compounds
- 2-Methyl-3-piperazin-1-ylquinoxaline
- Quinoxaline N-oxides
- Dihydroquinoxaline derivatives
Eigenschaften
Molekularformel |
C13H16N4O |
|---|---|
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
1-methyl-3-piperazin-1-ylquinoxalin-2-one |
InChI |
InChI=1S/C13H16N4O/c1-16-11-5-3-2-4-10(11)15-12(13(16)18)17-8-6-14-7-9-17/h2-5,14H,6-9H2,1H3 |
InChI-Schlüssel |
CDYQSZXMIZBJFL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2N=C(C1=O)N3CCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



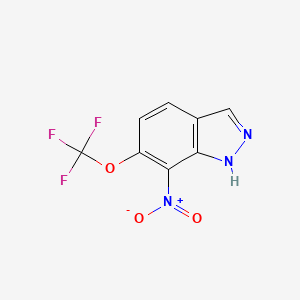
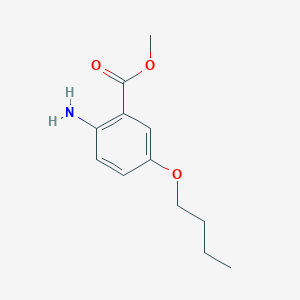
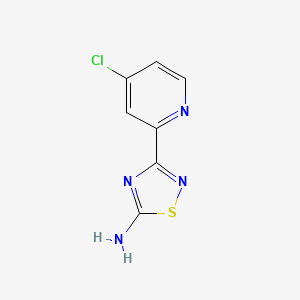
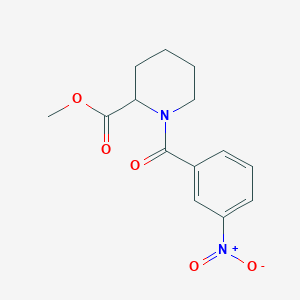


![4-[4-(1H-imidazol-2-yl)phenoxy]aniline](/img/structure/B13887986.png)
![5-chloro-2-[(chloromethyl)sulfonyl]Pyrimidine](/img/structure/B13887993.png)

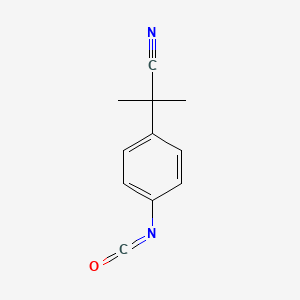
![2-bromo-1H-imidazo[4,5-d]pyridazine](/img/structure/B13888025.png)

![[2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-4-yl]methanol](/img/structure/B13888031.png)
